Pifarnine
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Overview
Description
Pifarnine is a member of the class of benzodioxoles, specifically characterized by a 1,3-benzodioxole substituted by a [4-(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)piperazin-1-yl]methyl group at position 5 . It is known for its anti-ulcer properties and has been studied for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pifarnine can be synthesized through a multi-step process involving the reaction of piperonyl chloride with piperazine. The reaction typically requires an organic solvent such as dichloromethane and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The synthesis is often followed by rigorous purification steps, including chromatography and crystallization, to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pifarnine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: Known for its anti-ulcer properties, pifarnine is being researched for its potential use in treating gastrointestinal disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Pifarnine exerts its effects primarily through its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes involved in the production of gastric acid, thereby reducing the acidity in the stomach and providing relief from ulcers. The compound also interacts with various signaling pathways, modulating inflammatory responses and promoting healing .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its bio-enhancing properties.
Piperaquine: An antimalarial agent with a similar piperazine structure.
Pirfenidone: Used for treating idiopathic pulmonary fibrosis, shares some structural similarities with pifarnine .
Uniqueness of this compound
This compound is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct pharmacological properties. Unlike piperine, which is primarily known for its bio-enhancing effects, this compound is specifically studied for its anti-ulcer activity. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for therapeutic research .
Properties
CAS No. |
50419-27-7 |
---|---|
Molecular Formula |
C27H40N2O2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine |
InChI |
InChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3/b23-9+,24-13+ |
InChI Key |
DVJCPEWCHQLAEH-GLHLOLHSSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C |
56208-01-6 | |
Synonyms |
N(1)-piperonyl-N(4)-3,7,11-trimethyl-2,6,10-dodecatrienylpiperazine pifarnine U-27 |
Origin of Product |
United States |
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